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Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethylene

Cat. No.: B1204758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-1,1-difluoroethylene (C>HCIF2), a compound of interest in various chemical
manufacturing processes and as a metabolite of the anesthetic halothane. This document
collates available quantitative spectroscopic data, outlines relevant experimental
methodologies, and presents a key reaction pathway visualization to support research and
development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Chloro-1,1-difluoroethylene,
covering infrared (IR) spectroscopy and mass spectrometry (MS). While extensive searches
have been conducted, detailed, publicly available experimental H, *°F, and 13C NMR data
(chemical shifts and coupling constants) for this specific isomer remain limited. The data
presented is compiled from various sources, including the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Chloro-1,1-difluoroethylene exhibits characteristic absorption
bands corresponding to its molecular vibrations.
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Wavenumber (cm—?) Assignment Intensity
3135.9 C-H stretch Weak
1747.5 C=C stretch Strong
1341.7 C-F stretch Strong
1200.7 C-F stretch Strong
971.5, 970.2 CH wag Strong
844.9, 842.8 C-Cl stretch Weak
751.1 CF2 scissors Strong
578.0,577.4 CF2 wag Weak

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Chloro-1,1-difluoroethylene provides a
fragmentation pattern useful for its identification. The NIST WebBook is a primary source for
this data. Due to licensing restrictions, a graphical representation of the spectrum cannot be
reproduced here. Researchers are advised to consult the NIST database for the full spectrum.
The major fragments are typically observed at m/z values corresponding to the parent ion and
its subsequent fragmentation products.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for 2-Chloro-1,1-
difluoroethylene are not widely published. However, standard methodologies for volatile
organic compounds (VOCSs) are applicable.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous 2-Chloro-1,1-
difluoroethylene.

Methodology:
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 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell
is required. The gas cell should have windows transparent to infrared radiation, such as KBr
or NaCl.

o Sample Preparation: As 2-Chloro-1,1-difluoroethylene is a gas at room temperature, the
gas cell is first evacuated. A small amount of the gaseous sample is then introduced into the
cell to a desired pressure.

o Data Acquisition:

o A background spectrum of the evacuated gas cell is recorded to account for any
atmospheric and instrumental interferences.

o The sample spectrum is then recorded by passing the infrared beam through the gas cell
containing the sample.

o The final absorbance or transmittance spectrum is obtained by ratioing the sample
spectrum against the background spectrum.

o Parameters: A typical spectral range for analysis is 4000-400 cm~1. The resolution is typically
set to 4 cm~1, and multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise
ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 2-Chloro-1,1-difluoroethylene from a mixture and obtain its mass
spectrum.

Methodology:
 Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used.

o Sample Introduction: A gaseous sample or a solution of the compound in a volatile solvent is
injected into the GC inlet. For gaseous samples, a gas-tight syringe is used.

e Gas Chromatography:
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o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically
used for the separation of halogenated hydrocarbons.

o Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

o Oven Temperature Program: An initial oven temperature is held for a few minutes, followed
by a temperature ramp to a final temperature to ensure the elution of the compound. The
specific temperatures and ramp rate will depend on the column and the other components
in the sample.

e Mass Spectrometry:

o lonization: Electron ionization (El) at a standard energy of 70 eV is used to fragment the
molecule.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the
ions based on their mass-to-charge ratio.

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Reaction Pathway Visualization

2-Chloro-1,1-difluoroethylene undergoes decomposition when irradiated with ultraviolet (UV)
light, leading to the formation of difluorovinylidene, a reactive carbene intermediate. This
photochemical reaction is a key aspect of its chemical reactivity.
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Caption: UV-induced decomposition of 2-Chloro-1,1-difluoroethylene.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-1,1-difluoroethylene:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204758#spectroscopic-data-for-2-chloro-1-1-
difluoroethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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